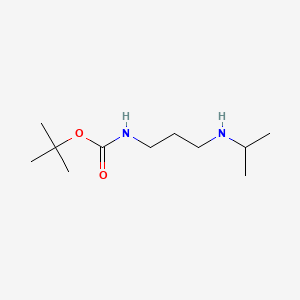

1-(Boc-amino)-3-(isopropylamino)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-9(2)12-7-6-8-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFZEOKALAZPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 1-(Boc-amino)-3-(isopropylamino)propane

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Boc-amino)-3-(isopropylamino)propane, a bifunctional molecule with applications in organic synthesis and drug development. Due to the limited availability of experimental data in peer-reviewed literature, this document combines foundational information with predicted properties and a plausible synthetic route. All predicted data are clearly identified. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Chemical Identity and Physical Properties

This compound, also known as tert-butyl (3-(isopropylamino)propyl)carbamate, is a carbamate-protected diamine. The presence of a Boc-protected primary amine and a secondary isopropylamine offers orthogonal reactivity, making it a useful building block in the synthesis of more complex molecules.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate | - |

| CAS Number | 1229627-05-7 | [] |

| Molecular Formula | C₁₁H₂₄N₂O₂ | [] |

| Molecular Weight | 216.32 g/mol | [] |

| Canonical SMILES | CC(C)NCCCNC(=O)OC(C)(C)C | - |

| Boiling Point | Predicted: 285.3 ± 23.0 °C | [2] |

| Density | Predicted: 0.93 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [2] |

Note: Predicted values are generated from computational models and should be used as estimations. Experimental verification is recommended.

Spectroscopic and Chemical Properties

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. While experimental spectra for this specific molecule are not widely published, the expected spectral characteristics can be inferred from the analysis of similar compounds and predictive software.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.1-3.3 (m, 2H, CH₂-NHBoc), ~2.6-2.8 (m, 1H, CH-(CH₃)₂), ~2.5-2.7 (t, 2H, CH₂-NH-isopropyl), ~1.6-1.8 (m, 2H, -CH₂-CH₂-CH₂-), ~1.4 (s, 9H, C(CH₃)₃), ~1.0 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~156 (C=O), ~79 (O-C(CH₃)₃), ~49 (CH-(CH₃)₂), ~48 (CH₂-NH-isopropyl), ~40 (CH₂-NHBoc), ~30 (-CH₂-CH₂-CH₂-), ~28 (C(CH₃)₃), ~23 (CH(CH₃)₂) |

| FT-IR (thin film) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970-2850 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch) |

| Mass Spectrometry (EI) | m/z: 216 (M⁺), 160 ([M-C₄H₈]⁺), 117 ([M-Boc+H]⁺), 101, 58, 44 |

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via reductive amination. This common and robust reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.

An alternative route involves the alkylation of isopropylamine with a suitable N-Boc protected 3-halopropylamine, such as 3-(Boc-amino)propyl bromide.

Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from N-Boc-3-aminopropanal and isopropylamine using sodium triacetoxyborohydride as the reducing agent.

Experimental Protocol:

-

Reaction Setup: To a solution of N-Boc-3-aminopropanal (1 equivalent) in dichloromethane (DCM), add isopropylamine (1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 1: Reductive Amination Workflow

Caption: Workflow for the synthesis of this compound via reductive amination.

Synthesis via Alkylation

This protocol outlines the synthesis of the target compound through the N-alkylation of isopropylamine with 3-(Boc-amino)propyl bromide.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(Boc-amino)propyl bromide (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Addition of Base and Amine: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), followed by isopropylamine (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir overnight.

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Diagram 2: Alkylation Synthesis Workflow

Caption: Workflow for the synthesis of this compound via alkylation.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain detailing the biological activity or involvement of this compound in any signaling pathways. Its primary utility is as a synthetic intermediate for the construction of biologically active molecules. The bifunctional nature of this compound allows for its incorporation into a variety of molecular scaffolds, which may then be screened for desired therapeutic effects.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic building block due to its orthogonally protected amine functionalities. While comprehensive experimental data for this specific compound is limited, this guide provides a summary of its known properties, predicted spectral and physical data, and plausible, detailed synthetic protocols. This information is intended to aid researchers in the effective and safe utilization of this compound in their synthetic endeavors. Further experimental investigation is encouraged to validate the predicted properties and explore the potential applications of this versatile molecule.

References

A Technical Guide to tert-Butyl (3-(isopropylamino)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl (3-(isopropylamino)propyl)carbamate, a key intermediate in synthetic organic chemistry. It covers its chemical identity, physical properties, a representative synthetic protocol, and its applications, particularly in the field of drug discovery and development.

Chemical Identity and Structure

tert-Butyl (3-(isopropylamino)propyl)carbamate is a bifunctional molecule containing a Boc-protected primary amine and a secondary isopropylamine. The tert-butyloxycarbonyl (Boc) group serves as a crucial acid-labile protecting group in multi-step organic synthesis, making this compound a valuable building block.[][2]

-

Chemical Name: tert-Butyl (3-(isopropylamino)propyl)carbamate

-

Molecular Formula: C11H24N2O2[3][]

-

Structure:

Physicochemical Properties

The quantitative properties of tert-butyl (3-(isopropylamino)propyl)carbamate are summarized in the table below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 216.32 g/mol | [3][] |

| Molecular Formula | C11H24N2O2 | [3][][6] |

| CAS Number | 1229627-05-7 | [3][][5][6] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate typically involves the reaction of an N-Boc protected 3-carbon electrophile with isopropylamine. A common and illustrative method is the reductive amination of N-Boc-3-aminopropanal or the nucleophilic substitution of a suitable precursor like N-Boc-3-bromopropylamine.

Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of the title compound starting from N-Boc-3-bromopropylamine and isopropylamine.

Materials:

-

N-Boc-3-bromopropylamine (tert-butyl (3-bromopropyl)carbamate)[7]

-

Isopropylamine

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF))

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-bromopropylamine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

-

Addition of Reagents: Add the non-nucleophilic base (e.g., TEA, 1.2 equivalents) to the solution. Subsequently, add isopropylamine (1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction may require gentle heating depending on the solvent and reactivity.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure tert-butyl (3-(isopropylamino)propyl)carbamate.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile intermediate in pharmaceutical and chemical research.

-

Linker Moiety: In drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates, molecules with distinct functional groups at either end are essential as linkers.[8][9] While this specific molecule is a simple diamine, it serves as a foundational scaffold for building more complex aliphatic linkers.[10]

-

Protected Amine Building Block: The Boc-protected amine allows for selective reaction at the secondary isopropylamine site.[][2] After subsequent chemical transformations, the Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the primary amine for further functionalization. This strategy is fundamental in peptide synthesis and the construction of complex organic molecules.[][11]

-

Prodrug Design: Amino acids and their derivatives are widely used to create prodrugs to improve the pharmacokinetic properties of a parent drug, such as solubility or membrane permeability.[12][] The amine functionalities in this compound could be incorporated into larger structures designed to be metabolized in vivo to release an active pharmaceutical ingredient.

Visualized Workflows and Pathways

Diagram 1: General Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of tert-butyl (3-(isopropylamino)propyl)carbamate via nucleophilic substitution, as described in the protocol above.

Caption: Synthetic workflow for 1-(Boc-amino)-3-(isopropylamino)propane.

Diagram 2: Role as a Synthetic Intermediate

This diagram shows the logical use of the title compound as a building block in a multi-step synthesis.

Caption: Utilization pathway as a Boc-protected building block.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Page loading... [guidechem.com]

- 5. 1229627-05-7|tert-Butyl (3-(isopropylamino)propyl)carbamate|BLD Pharm [bldpharm.com]

- 6. 1229627-05-7|1-(Boc-氨基)-3-(异丙氨基)丙烷|this compound|-范德生物科技公司 [bio-fount.com]

- 7. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]

- 8. 1-(t-Boc-Aminooxy)-3-aminooxy-propane | Artepal [artepal.org]

- 9. 1-(t-Boc-Aminooxy)-3-aminooxy-propane Datasheet DC Chemicals [dcchemicals.com]

- 10. 98642-44-5|N-Boc-3-(methylamino)-1-propanol|BLD Pharm [bldpharm.com]

- 11. rsc.org [rsc.org]

- 12. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate is a diamine derivative in which one of the amine functionalities is protected by a tert-butoxycarbonyl (Boc) group, while the other is N-alkylated with an isopropyl group. The strategic placement of the acid-labile Boc protecting group allows for selective deprotection and subsequent functionalization of the primary amine, making this compound a valuable building block in organic synthesis. Its structural similarity to endogenous polyamines suggests potential applications in the development of novel therapeutics, particularly in areas targeting polyamine metabolism, which is often dysregulated in cancer and other proliferative diseases. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its potential biological significance.

Chemical Identity and Properties

The IUPAC name for the compound is tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate []. It is also known by other names such as 1-(Boc-amino)-3-(isopropylamino)propane.

Table 1: Physicochemical Properties of tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate and Related Precursors

| Property | tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate | tert-Butyl N-(3-aminopropyl)carbamate[2][3] | N-Isopropyl-1,3-propanediamine |

| CAS Number | 1229627-05-7[][4][5] | 75178-96-0[2] | 3360-16-5 |

| Molecular Formula | C11H24N2O2[4] | C8H18N2O2[2] | C6H16N2 |

| Molecular Weight | 216.32 g/mol | 174.24 g/mol [2] | 116.20 g/mol |

| Appearance | Powder or liquid[4] | Colorless to white liquid or low melting solid | Liquid |

| Melting Point | Not available | 22 °C[3] | Not available |

| Boiling Point | Not available | 203 °C[3] | 162 °C |

| Density | Not available | 0.998 g/mL at 20 °C[3] | 0.83 g/mL at 25 °C |

| Purity | Typically ≥97%[4] | ≥97.0% | 95% |

Experimental Protocols

Synthesis of tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate via Reductive Amination

The synthesis of the title compound can be achieved through the reductive amination of tert-butyl N-(3-aminopropyl)carbamate with acetone. This method is a highly efficient and controlled way to introduce the isopropyl group onto the primary amine.

Materials:

-

tert-Butyl N-(3-aminopropyl)carbamate (N-Boc-1,3-propanediamine)

-

Acetone (ACS grade)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl N-(3-aminopropyl)carbamate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Ketone: To the stirred solution, add acetone (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Reduction: In a separate flask, dissolve sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Slowly add this reducing agent solution to the reaction mixture. Note: Sodium cyanoborohydride can also be used, but the reaction is often carried out in methanol and may require the addition of a weak acid like acetic acid to facilitate imine formation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This typically takes several hours to overnight.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate.

Potential Biological Activity and Signaling Pathways

The parent scaffold, 1,3-diaminopropane, is structurally related to the endogenous polyamines spermidine and spermine. Polyamine metabolism is a critical pathway for cell growth, proliferation, and differentiation. The levels of these polyamines are tightly regulated, and dysregulation is frequently observed in cancer. Consequently, the enzymes involved in polyamine biosynthesis are attractive targets for cancer therapy.

N-alkylated 1,3-diaminopropane derivatives have been investigated as inhibitors of polyamine biosynthesis. For instance, N-(n-butyl)-1,3-diaminopropane has been shown to be a specific and effective inhibitor of spermine synthesis[6]. This inhibition leads to a depletion of spermine and a concurrent increase in spermidine levels. In the long term, this disruption of the polyamine pool can negatively impact cell growth[6].

The introduction of the isopropyl group in tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate may modulate its interaction with enzymes in the polyamine pathway, such as spermine synthase. After deprotection of the Boc group in a biological system, the resulting N-isopropyl-1,3-propanediamine could act as a competitive inhibitor or a substrate mimic, thereby disrupting normal polyamine homeostasis and potentially leading to cytostatic or cytotoxic effects in rapidly proliferating cells.

Furthermore, various N-alkyl amine derivatives have been explored for a range of biological activities, including antimicrobial and antimalarial properties[7][8]. The specific N-isopropyl substitution could confer novel activities in these areas as well.

Conclusion

tert-Butyl N-[3-(propan-2-ylamino)propyl]carbamate is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. While detailed biological studies on this specific compound are yet to be published, its structure suggests it could serve as a valuable tool for probing and modulating polyamine-dependent pathways. The synthetic route via reductive amination is straightforward and efficient, allowing for its accessible production for further research. Future studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

References

- 2. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. tert-Butyl (3-(isopropylamino)propyl)carbamate, CasNo.1229627-05-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. 1229627-05-7|tert-Butyl (3-(isopropylamino)propyl)carbamate|BLD Pharm [bldpharm.com]

- 6. Effect of N-(n-butyl)-1,3-diaminopropane on polyamine metabolism, cell growth and sensitivity to chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimalarial activity of N-alkyl amine, carboxamide, sulfonamide, and urea derivatives of a dispiro-1,2,4-trioxolane piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-(Boc-amino)-3-(isopropylamino)propane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Boc-amino)-3-(isopropylamino)propane, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on structural analogues and providing detailed experimental protocols for its determination.

Core Concepts: Predicting Solubility

This compound (CAS No. 1229627-05-7) is a diamine protected with a tert-butyloxycarbonyl (Boc) group.[1][] This structural feature is paramount in determining its solubility profile. The Boc group, being large and nonpolar, significantly influences the molecule's interaction with various solvents.

Based on the general solubility of Boc-protected amino compounds, this compound is expected to exhibit good solubility in a range of common organic solvents.[3] Generally, Boc-protected amino acids are very soluble in solvents like ethyl acetate, ether, chloroform, dioxane, and acetone. They also show solubility in alcohols such as methanol, ethanol, and isopropanol. Conversely, they tend to be insoluble in highly nonpolar solvents like petroleum ether and in water.[3]

The presence of the free secondary amine (isopropylamino group) can contribute to its basicity and potential for hydrogen bonding, which might enhance its solubility in protic solvents compared to fully Boc-protected diamines.

Expected Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High to Moderate . The Boc group and the overall organic structure suggest good compatibility with these solvents. Dichloromethane is often used as a solvent in reactions involving Boc-protected compounds.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate . The amine functionalities can engage in hydrogen bonding with protic solvents, promoting solubility. Studies on similar compounds like Boc-L-proline show high solubility in alcohols.[5] |

| Nonpolar | Toluene, Hexane, Petroleum Ether | Low to Insoluble . The polarity introduced by the amine groups and the carbamate linkage is likely to limit solubility in nonpolar hydrocarbon solvents. Boc-protected compounds are typically insoluble in petroleum ether.[3] |

| Aqueous | Water | Insoluble . The large, hydrophobic Boc group will likely render the compound insoluble in water.[3] However, it may become soluble in acidic aqueous solutions due to the protonation of the basic amine groups to form more polar ammonium salts.[6] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard gravimetric method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. An excess is ensured when solid material remains undissolved.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Vigorous shaking or stirring is necessary to facilitate this process.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish or vial from the final weight.

-

Solubility is typically expressed in grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL). The calculation is as follows:

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of filtered solution in mL)

-

General Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of an organic compound like this compound.

Caption: Workflow for determining the solubility of an organic compound.

This guide provides a foundational understanding and practical framework for researchers working with this compound. While predictive data is useful for initial experimental design, the detailed protocol provided will enable the generation of precise solubility data critical for successful research and development activities.

References

A Technical Guide to the Synthetic Utility of 1-(Boc-amino)-3-(isopropylamino)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Boc-amino)-3-(isopropylamino)propane is a versatile synthetic building block employed in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two amine functionalities: a primary amine shielded by a tert-butoxycarbonyl (Boc) protecting group and a sterically hindered, nucleophilic secondary amine. This differential protection allows for a sequential and controlled introduction of substituents, making it a valuable intermediate in multi-step synthetic pathways. This guide provides an in-depth analysis of its mechanism of action in chemical reactions, representative experimental protocols, and quantitative data to inform its application in research and development.

Core Principles: Understanding the Dichotomy of Reactivity

The primary "mechanism of action" of this compound in a synthetic context is dictated by the distinct chemical properties of its two nitrogen centers. The Boc-protected primary amine is rendered significantly less nucleophilic and basic, effectively masking it from a wide range of reaction conditions.[1][2] This allows the unprotected secondary isopropylamine to be the primary site of reactivity.

The bulky tert-butyl group of the Boc carbamate sterically hinders the primary amine, while the electron-withdrawing nature of the carbonyl group further reduces the lone pair availability on the nitrogen.[2][3] Conversely, the secondary amine, while possessing some steric hindrance from the isopropyl group, remains a potent nucleophile capable of participating in a variety of bond-forming reactions.

This strategic differentiation enables chemists to perform selective modifications at the secondary amine, followed by the subsequent removal of the Boc group under acidic conditions to reveal the primary amine for further functionalization.[4][5] This sequential approach is fundamental to the construction of complex, unsymmetrically substituted diamine-containing molecules.

Figure 1: A diagram illustrating the differential reactivity of this compound. The secondary amine (blue) is the primary reactive site, while the Boc-protected primary amine (red) is unreactive under many conditions.

Synthetic Transformations and Experimental Protocols

The synthetic utility of this compound can be demonstrated through a series of common organic transformations. The following sections provide detailed, representative protocols for these reactions. It should be noted that while these protocols are based on established chemical principles, optimization for specific substrates may be necessary.

N-Acylation of the Secondary Amine

The unprotected secondary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Alkylation of the Secondary Amine

Reductive amination or direct alkylation with an alkyl halide can be employed to introduce an alkyl group at the secondary amine position.

Experimental Protocol (Reductive Amination):

-

Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.2 M).

-

Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), in portions.[6]

-

Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by flash chromatography.

Boc Group Deprotection

The removal of the Boc protecting group is efficiently achieved under acidic conditions, revealing the primary amine for subsequent reactions. This step is crucial for the synthesis of unsymmetrically functionalized 1,3-diaminopropanes.

Experimental Protocol:

-

Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent like DCM or 1,4-dioxane (0.1 M).

-

Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4 M, 5-10 eq).[5]

-

Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the evolution of CO₂ gas.[7]

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.

Quantitative Data and Reaction Parameters

The following tables summarize representative quantitative data for the reactions described above. These values are illustrative and based on typical outcomes for similar substrates. Actual yields and reaction times will vary depending on the specific reactants and conditions used.

Table 1: N-Acylation Reaction Parameters

| Acylating Agent | Base | Solvent | Time (h) | Typical Yield (%) |

| Acetyl Chloride | TEA | DCM | 2 | 85-95 |

| Benzoyl Chloride | DIPEA | DCM | 4 | 80-90 |

| Acetic Anhydride | Pyridine | THF | 3 | 88-96 |

Table 2: Reductive Amination Reaction Parameters

| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |

| Cyclohexanone | STAB | DCE | 16 | 75-85 |

| Benzaldehyde | NaBH(OAc)₃ | MeOH | 12 | 80-90 |

| Acetone | NaBH₃CN | MeOH/AcOH | 24 | 70-80 |

Table 3: Boc Deprotection Conditions

| Acid Reagent | Solvent | Time (h) | Temperature | Typical Yield (%) |

| TFA (10 eq) | DCM | 1 | Room Temp | >95 |

| 4M HCl in Dioxane | Dioxane | 2 | Room Temp | >95 |

| AcCl in MeOH | MeOH | 3 | Room Temp | 90-98 |

Signaling Pathways and Experimental Workflows in Synthesis

While this compound is not directly involved in biological signaling pathways, its role in the logical "pathway" of a multi-step synthesis is critical. The following diagrams illustrate a typical synthetic workflow and the mechanism of the key deprotection step.

Figure 2: A representative experimental workflow demonstrating the sequential functionalization of this compound.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 1-(Boc-amino)-3-(isopropylamino)propane

An In-Depth Technical Guide to 1-(Boc-amino)-3-(isopropylamino)propane

Topic: Discovery and History of this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known by its IUPAC name tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate, is a bifunctional organic compound utilized primarily as a building block in synthetic chemistry.[1] Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary isopropylamine, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and research chemicals. This document provides a comprehensive overview of its chemical properties, a detailed plausible synthesis pathway with experimental protocols, and a discussion of its role as a synthetic intermediate.

Introduction and Physicochemical Properties

While a detailed historical account of the specific "discovery" of this compound is not extensively documented in scientific literature, its emergence is intrinsically linked to the widespread adoption of the Boc protecting group in organic synthesis. The development of Boc-protection strategies provided chemists with a robust and versatile tool for selectively masking amine functionality, enabling complex, multi-step syntheses.[2] This compound is best understood as a functionalized derivative of 1,3-diaminopropane, designed for sequential modification at its two distinct nitrogen atoms.

It is classified as a useful research chemical, available commercially from various suppliers.[1] The presence of both a protected primary amine and a secondary amine allows for orthogonal chemical strategies, where the secondary amine can be functionalized before the removal of the Boc group to reveal the primary amine for subsequent reactions.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound and its direct precursor, N-Boc-1,3-propanediamine.

| Property | This compound | N-Boc-1,3-propanediamine (Precursor) |

| CAS Number | 1229627-05-7[1][3] | 75178-96-0[4] |

| Molecular Formula | C₁₁H₂₄N₂O₂[1] | C₈H₁₈N₂O₂[4] |

| Molecular Weight | 216.32 g/mol [1] | 174.24 g/mol [4] |

| IUPAC Name | tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate[1] | tert-butyl (3-aminopropyl)carbamate[4] |

| Appearance | Not specified (likely an oil or low-melting solid) | Colorless to white liquid or low melting solid[5] |

| Boiling Point | Not specified | 203 °C (lit.) |

| Melting Point | Not specified | 22 °C (lit.) |

| Density | Not specified | 0.998 g/mL at 20 °C (lit.) |

Synthesis and History of Use

The history of this compound is one of utility as a synthetic intermediate rather than a molecule with intrinsic biological activity. Its synthesis is a straightforward two-step process that showcases common and reliable organic transformations. The logical synthesis pathway begins with the mono-Boc protection of 1,3-diaminopropane, followed by the selective N-alkylation of the remaining free primary amine.

Synthetic Workflow Diagram

The overall synthetic process can be visualized as a two-step workflow.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of N-Boc Protected Diaminopropanes

Audience: Researchers, scientists, and drug development professionals.

Spectroscopic Data of Analogous Compounds

The spectroscopic data for key structural analogues of 1-(Boc-amino)-3-(isopropylamino)propane are presented below. These data are essential for the characterization of the synthetic intermediates and for providing a reference for the characterization of the final product.

tert-Butyl (3-aminopropyl)carbamate

tert-Butyl (3-aminopropyl)carbamate is a crucial intermediate in the synthesis of the target molecule. Its spectroscopic data provides a baseline for the N-Boc protected aminopropane moiety.

Table 1: Spectroscopic Data for tert-Butyl (3-aminopropyl)carbamate

| Spectroscopic Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.90 (bs, 1H), 3.21 (t, J = 4Hz, 2H), 2.76 (t, J = 4Hz, 2H), 2.16 (s, 2H), 1.62 (m, 2H), 1.43 (s, 9H)[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 156.15, 79.09, 39.61, 38.39, 33.26, 28.39[1] |

| Infrared (IR) | The IR spectrum shows characteristic peaks for the N-H bond of the primary amine, C-H bonds, and the carbonyl group of the Boc protector. The absorption peak for the primary amine at 1649.0 cm⁻¹ disappears upon Boc protection, and new peaks appear around 1527.0 cm⁻¹ (ν CO-NH) and 1689.6 cm⁻¹ (ν C=O) for the secondary amide of the carbamate[2]. |

| Mass Spectrometry (MS) | Molecular Formula: C₈H₁₈N₂O₂; Molecular Weight: 174.24 g/mol [3]. |

N-isopropyl-1,3-propanediamine

N-isopropyl-1,3-propanediamine represents the isopropylamino-propane portion of the target molecule.

Table 2: Spectroscopic and Physical Data for N-isopropyl-1,3-propanediamine

| Property/Technique | Data |

| ¹H NMR | A ¹H NMR spectrum is available for this compound[4]. |

| ¹³C NMR | The ¹³C NMR spectrum would show two distinct signals for the two non-equivalent carbon atoms of the propyl chain and signals for the isopropyl group[5]. |

| Infrared (IR) | The IR spectrum would display characteristic N-H stretching vibrations for both primary and secondary amines, as well as C-H and C-N stretching vibrations[6]. |

| Mass Spectrometry (MS) | Molecular Formula: C₆H₁₆N₂; Molecular Weight: 116.21 g/mol [6]. |

| Physical Properties | Boiling Point: 162 °C; Density: 0.83 g/mL at 25 °C[7]. |

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process. First, the mono-Boc protection of 1,3-diaminopropane, followed by the reductive amination of the resulting tert-butyl (3-aminopropyl)carbamate with acetone.

Synthesis of tert-Butyl (3-aminopropyl)carbamate

This procedure is adapted from the synthesis of N-Boc-1,3-propanediamine[8].

Materials:

-

1,3-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,3-diaminopropane (11.1 mmol) in dichloromethane (30 mL) at 0°C under a nitrogen atmosphere, add di-tert-butyl dicarbonate (3.7 mmol)[8].

-

Stir the reaction mixture at room temperature for 3 hours[8].

-

Add brine (50 mL) to the reaction solution and perform an extraction with ethyl acetate (2 x 100 mL)[8].

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (3 x 50 mL), water (2 x 50 mL), and brine (50 mL)[8].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product[8].

-

Purify the product by column chromatography to obtain pure tert-butyl (3-aminopropyl)carbamate[8].

Synthesis of this compound via Reductive Amination

This protocol is based on the general procedure for the reductive amination of aldehydes and ketones[9][10].

Materials:

-

tert-Butyl (3-aminopropyl)carbamate

-

Acetone

-

Sodium triacetoxyborohydride (STAB)

-

Triethylamine (Et₃N) (optional, but may be required)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (3-aminopropyl)carbamate in dichloromethane.

-

Add acetone (1.0-1.2 equivalents) to the solution.

-

If necessary, add triethylamine (1.5 equivalents)[10].

-

Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture[10].

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway and characterization process for this compound.

Caption: Synthetic and characterization workflow for this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-ISOPROPYL-1,3-PROPANEDIAMINE(3360-16-5) 1H NMR [m.chemicalbook.com]

- 5. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. N-Isopropyl-1,3-propanediamine 95 3360-16-5 [sigmaaldrich.com]

- 8. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of tert-butyl (3-(isopropylamino)propyl)carbamate

An In-depth Technical Guide on the Safety and Handling of tert-butyl (3-(isopropylamino)propyl)carbamate

This guide provides comprehensive safety and handling information for tert-butyl (3-(isopropylamino)propyl)carbamate, a bifunctional organic compound utilized as an intermediate and building block in organic synthesis. Due to its structural features, including a Boc-protected primary amine and a secondary isopropylamino group, it requires careful handling in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Summary of the key identifiers and physical properties for tert-butyl (3-(isopropylamino)propyl)carbamate and its close structural analogs.

| Property | Value | Source |

| Chemical Name | tert-Butyl (3-(isopropylamino)propyl)carbamate | [1] |

| CAS Number | 1229627-05-7 | [1] |

| Molecular Formula | C₁₁H₂₄N₂O₂ | N/A |

| Molecular Weight | 216.32 g/mol | N/A |

| Synonyms | N/A | N/A |

| Appearance | Off-white solid (typical for similar compounds) | [2][3] |

| Storage Condition | -20°C (recommended for similar compounds) | [4] |

Note: Properties like molecular formula, weight, and appearance are based on the specific CAS number, while others are inferred from structurally similar compounds due to limited data on the exact molecule.

Safety and Hazard Information

The following data is aggregated from safety data sheets (SDS) of closely related carbamate compounds, such as tert-butyl (3-aminopropyl)carbamate (CAS 75178-96-0). This information should be considered representative and used as a precautionary guide.[5][6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5][6] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][7] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[8] |

Hazard Statements and Precautionary Measures

-

Signal Word: Danger[5]

-

Primary Hazards: Causes severe skin burns and eye damage; harmful if swallowed.[5][6] The product is a corrosive material and can cause burns to the eyes, skin, and mucous membranes.[5]

-

Ingestion: Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[5]

-

Stability: The compound is generally stable under recommended storage conditions but may be air-sensitive.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3][5]

-

Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

First-Aid Measures

Immediate medical attention is required in case of exposure.[5]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][9] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Call a physician immediately.[5][7] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[5][9] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][10] |

Experimental Protocols and Handling

Adherence to strict protocols is essential for the safe handling of this corrosive compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk.[11]

| PPE Category | Specification | Rationale |

| Hand Protection | Double gloving: Inner nitrile rubber (min. 0.1 mm), Outer butyl rubber or neoprene (min. 0.3 mm). | Provides robust protection against a corrosive primary amine. Change gloves immediately upon contamination.[11] |

| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 standard). A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against severe eye damage from splashes of corrosive material.[11] |

| Skin/Body Protection | Flame-resistant or 100% cotton lab coat, chemical-resistant apron, and sleeves for larger quantities. Closed-toe shoes and long pants are mandatory. | Protects skin from splashes and contact with the corrosive substance.[11] |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator. | Prevents inhalation of dust or vapors.[11][12] |

Safe Handling Workflow

All manipulations must be performed inside a certified chemical fume hood.

Caption: A workflow for the safe handling of corrosive chemical reagents.

Protocol Steps:

-

Preparation: Verify that a chemical fume hood is operational and that an eyewash station and safety shower are accessible. Assemble all necessary equipment and prepare a designated hazardous waste container.[11]

-

Don PPE: Put on all required PPE as outlined in the table above before entering the work area.[11]

-

Handling: Conduct all transfers and manipulations of the chemical inside the fume hood. Avoid creating dust. Keep containers tightly closed when not in use.[5][11]

-

Decontamination and Disposal: Dispose of contaminated materials and the chemical in a sealed, labeled container for hazardous waste.[5] Clean the work area with a suitable solvent, followed by soap and water.

-

Post-Handling: Carefully remove and dispose of contaminated PPE. Wash hands and forearms thoroughly with soap and water.[11]

Spill and Emergency Procedures

-

Small Spill (<100 mL): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal.[11]

-

Large Spill (>100 mL): Evacuate the immediate area and contact the institution's emergency response team.[11]

General Synthetic Protocol: Boc Protection of Amines

While a specific protocol for tert-butyl (3-(isopropylamino)propyl)carbamate is not available, the following represents a general procedure for introducing a tert-butoxycarbonyl (Boc) protecting group to an amine, a fundamental step in synthesizing such molecules. This reaction is typically performed to selectively block an amine's reactivity while other parts of a molecule are modified.[13]

Reaction: R-NH₂ + (Boc)₂O → R-NH-Boc + CO₂ + t-BuOH

Example Procedure:

-

Dissolve the amine substrate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Add Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 equivalents.

-

A base like triethylamine or DMAP may be added to catalyze the reaction.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[13]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.[13]

Caption: General synthetic strategy using a Boc protecting group.

Biological Context and Potential Applications

Carbamate-containing molecules are of significant interest in medicinal chemistry and drug development.[14][15]

-

Pharmaceutical Intermediates: The title compound is a bifunctional molecule, making it a versatile building block for synthesizing more complex pharmaceutical agents. The Boc-protected amine allows for selective reactions at the secondary amine.[16]

-

Enzyme Inhibition: Structurally related carbamate derivatives have shown biological activity. For example, some have been investigated as inhibitors of histone deacetylases (HDACs) or as β-secretase and acetylcholinesterase inhibitors in the context of Alzheimer's disease research.[14][17]

-

Linker Chemistry: Aliphatic chains containing protected amines are used as linkers in advanced drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), which require precise spacing between different functional ends of the molecule.[4]

The toxicological properties of tert-butyl (3-(isopropylamino)propyl)carbamate itself have not been fully investigated, and caution is warranted.[9][12]

References

- 1. 1229627-05-7|tert-Butyl (3-(isopropylamino)propyl)carbamate|BLD Pharm [bldpharm.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm [broadpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tert-butyl N-(3-(methylamino)propyl)carbamate | C9H20N2O2 | CID 11309987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. capotchem.cn [capotchem.cn]

- 13. rsc.org [rsc.org]

- 14. tert-Butyl [3-(dimethylamino)propyl]carbamate|CAS 216659-47-1 [benchchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. tert-Butyl (3-(methylamino)propyl)carbamate [myskinrecipes.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-(Boc-amino)-3-(isopropylamino)propane in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Boc-amino)-3-(isopropylamino)propane is a versatile bifunctional building block for applications in peptide synthesis and peptidomimetic development. As a mono-protected diamine, it offers a strategic approach for introducing modifications within a peptide sequence.[1] The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for its controlled incorporation into a peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, while the secondary isopropylamino group remains available for subsequent functionalization or to act as a structural element.[2] This document provides detailed application notes and a generalized protocol for the use of this compound in peptide synthesis.

Potential Applications

The unique structure of this compound allows for several innovative applications in peptide design and drug discovery:

-

Introduction of Backbone Modifications: Incorporation of this building block into a peptide sequence results in a modification of the peptide backbone, which can alter the conformational properties of the peptide. This can lead to increased proteolytic stability and improved bioavailability.

-

Synthesis of Peptidomimetics: This molecule can serve as a scaffold for the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[3][4]

-

Linker or Spacer: The propane backbone can act as a flexible linker to conjugate other molecules, such as labels, drugs, or targeting moieties, to the peptide.

-

Induction of Specific Secondary Structures: The steric bulk of the isopropyl group and the altered backbone geometry can be used to induce or stabilize specific secondary structures, such as turns or helices, which can be critical for biological activity.

-

Probing Structure-Activity Relationships (SAR): By systematically replacing amino acid residues with this building block, researchers can probe the importance of specific backbone and side-chain interactions for receptor binding and biological function.

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis (SPPS). This protocol assumes the use of a Merrifield or PAM resin.[5][6]

Materials and Reagents

-

This compound

-

Boc-protected amino acids

-

Merrifield or PAM resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Ninhydrin test solutions

-

Anhydrous hydrogen fluoride (HF) for cleavage (requires specialized equipment)

Protocol for a Single Coupling Cycle

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a fritted reaction vessel.[7][8]

-

Nα-Boc Deprotection:

-

Neutralization:

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents) and an activating agent (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.

-

Cool the solution to 0°C and add the coupling reagent (e.g., DCC or HBTU, 3 equivalents). Allow activation to proceed for 10-15 minutes.[7]

-

Add the activated solution to the neutralized peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling.[7]

-

If the test is positive, continue the coupling for another hour or consider a double coupling.

-

-

Washing: Wash the peptide-resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Subsequent Chain Elongation

After the successful coupling of this compound, the Boc group on the newly introduced primary amine can be removed using the deprotection protocol (Step 3.2.2), and the next Boc-protected amino acid can be coupled to continue the peptide chain elongation.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides synthesized on Merrifield or PAM resins using Boc chemistry, this is typically achieved using anhydrous hydrogen fluoride (HF).[5] This procedure is hazardous and must be performed by trained personnel in a specialized apparatus.[7]

Data Presentation

The following tables are templates for recording and summarizing quantitative data from experiments involving this compound.

Table 1: Coupling Efficiency of this compound

| Parameter | Value |

| Resin Type and Substitution | |

| Peptide Sequence | |

| Equivalents of Diamine | |

| Coupling Reagent | |

| Activation Time | |

| Coupling Time | |

| Ninhydrin Test Result | |

| Coupling Yield (%) |

Table 2: Characterization of the Modified Peptide

| Analytical Method | Expected Result | Observed Result |

| RP-HPLC Retention Time (min) | ||

| Mass Spectrometry (m/z) | ||

| Purity (%) |

Visualizations

Experimental Workflow

Caption: Workflow for incorporating the diamine building block.

Logical Relationship of Peptide Modification

Caption: Structural impact of diamine incorporation.

References

Application Notes and Protocols for 1-(Boc-amino)-3-(isopropylamino)propane as a Versatile Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Boc-amino)-3-(isopropylamino)propane is a heterobifunctional linker that offers a versatile platform for bioconjugation. Its structure, featuring a sterically hindered secondary amine (isopropylamino) and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, allows for sequential and controlled conjugation of different molecules. This attribute is particularly valuable in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linker attachment and payload placement is critical.

The Boc-protected primary amine provides a stable handle that can be deprotected under acidic conditions to reveal a reactive primary amine. This primary amine can then be conjugated to a biomolecule, such as an antibody, through its lysine residues. The secondary isopropylamine offers an alternative site for conjugation, which can be reacted, for instance, with a payload molecule containing a carbonyl group via reductive amination. The propane backbone provides a short, flexible spacer that can influence the stability and solubility of the final conjugate.

These application notes provide an overview of two potential bioconjugation strategies utilizing this linker and offer detailed protocols for their implementation.

Key Features and Applications

-

Orthogonal Reactivity: The protected primary amine and the secondary amine allow for selective, stepwise reactions.

-

Controlled Conjugation: Enables precise attachment of biomolecules and payloads.

-

Versatility: Can be used to link a variety of molecules, including proteins, peptides, and small molecule drugs.

-

Applications:

-

Development of Antibody-Drug Conjugates (ADCs).

-

Synthesis of peptide-drug conjugates (PDCs).

-

Attachment of imaging agents or probes to biomolecules.

-

Creation of targeted drug delivery systems.

-

Experimental Protocols

Strategy 1: Conjugation via the Primary Amine

This strategy involves the deprotection of the Boc group to reveal the primary amine, which is then conjugated to a biomolecule (e.g., an antibody) that has been functionalized with an NHS-ester activated payload.

3.1.1. Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group from this compound to yield 1-amino-3-(isopropylamino)propane.

| Parameter | Value |

| Reagents | This compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM, anhydrous) |

| Temperature | 0 °C to Room Temperature (20-25 °C) |

| Reaction Time | 1 - 2 hours |

| Monitoring | Thin Layer Chromatography (TLC) or LC-MS |

| Expected Outcome | Quantitative deprotection to the corresponding primary amine |

Protocol:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a suitable base.

Caption: Boc deprotection workflow.

3.1.2. Conjugation to an NHS-Ester Activated Payload

This protocol outlines the conjugation of the deprotected linker to a payload that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

| Parameter | Value |

| Reagents | Deprotected linker, NHS-ester activated payload, Anhydrous DMF or DMSO, Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2 - 4 hours |

| Monitoring | LC-MS |

| Expected Outcome | Formation of a stable amide bond between the linker and the payload. |

Protocol:

-

Dissolve the NHS-ester activated payload (1 equivalent) in anhydrous DMF or DMSO.

-

Add the deprotected 1-amino-3-(isopropylamino)propane (1.2 equivalents).

-

Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to neutralize the TFA salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, the linker-payload conjugate can be purified by reverse-phase HPLC.

3.1.3. Conjugation of Linker-Payload to a Biomolecule

The secondary amine of the linker-payload construct can then be conjugated to a biomolecule containing a suitable reactive group, for example, a carbonyl group, via reductive amination (see Strategy 2).

Strategy 2: Conjugation via the Secondary Amine (Reductive Amination)

This strategy utilizes the secondary isopropylamine for conjugation to a biomolecule or payload containing an aldehyde or ketone functionality.

3.2.1. Reductive Amination Protocol

This protocol describes the conjugation of the Boc-protected linker to a carbonyl-containing molecule (e.g., an oxidized antibody or a payload with an aldehyde group).

| Parameter | Value |

| Reagents | This compound, Carbonyl-containing molecule, Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB), Reaction Buffer (e.g., PBS, pH 6.0-7.4) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12 - 24 hours |

| Monitoring | SDS-PAGE, SEC-HPLC, or LC-MS |

| Expected Outcome | Formation of a stable secondary amine linkage. |

Protocol:

-

Dissolve the carbonyl-containing biomolecule (e.g., oxidized antibody) in the reaction buffer.

-

Add this compound to the solution (typically 10-20 molar excess).

-

Add the reducing agent, such as NaBH₃CN or STAB (typically 20-50 molar excess).

-

Gently mix the reaction at room temperature for 12-24 hours.

-

Monitor the progress of the conjugation by a suitable method (e.g., SDS-PAGE for proteins).

-

Quench the reaction by adding a scavenger for the excess reducing agent (e.g., acetone).

-

Purify the bioconjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography.

Caption: Reductive amination workflow.

3.2.2. Subsequent Deprotection and Conjugation

Following the conjugation via the secondary amine, the Boc group on the primary amine can be removed as described in section 3.1.1. The newly exposed primary amine can then be used for further functionalization, for example, by reacting it with an NHS-ester activated payload.

Hypothetical Application: Antibody-Drug Conjugate (ADC) Synthesis

This section outlines a hypothetical workflow for the synthesis of an ADC using this compound as the linker.

Caption: ADC synthesis workflow.

Illustrative Signaling Pathway of an ADC

The following diagram illustrates the hypothetical mechanism of action of an ADC constructed with this linker.

Caption: ADC mechanism of action.

Characterization and Quality Control

| Technique | Purpose |

| LC-MS | To confirm the identity and purity of the linker and linker-payload conjugate. |

| SDS-PAGE | To assess the conjugation of the linker-payload to the antibody and estimate the drug-to-antibody ratio (DAR). |

| Size Exclusion Chromatography (SEC-HPLC) | To determine the extent of aggregation of the final ADC product. |

| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution. |

| Functional Assays | To evaluate the binding affinity and cytotoxic activity of the final ADC. |

Disclaimer: The protocols and data presented in these application notes are for illustrative purposes and should be optimized for specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.

Application Notes and Protocols for Coupling Reactions with 1-(Boc-amino)-3-(isopropylamino)propane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chemical coupling of various functionalities to the diamine scaffold, 1-(Boc-amino)-3-(isopropylamino)propane. This versatile building block, featuring a protected primary amine and a secondary isopropylamine, is a valuable component in the synthesis of a wide range of molecular entities for pharmaceutical and research applications. The following sections detail common coupling strategies, including amide bond formation, urea synthesis, and reductive amination, providing researchers with the necessary information to effectively utilize this reagent in their synthetic workflows.

Introduction

This compound possesses two distinct nucleophilic sites: a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary isopropylamine. The Boc group provides a stable protecting group that can be removed under acidic conditions, allowing for sequential functionalization.[1] The secondary amine is readily available for various coupling reactions. This document outlines generalized protocols for three common classes of coupling reactions. The reaction conditions presented are based on established methodologies for similar substrates and should be considered as a starting point for optimization.[2][3][4]

Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid with the secondary isopropylamino group of this compound is a fundamental transformation. Common and efficient methods for this reaction involve the use of coupling reagents to activate the carboxylic acid.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[3]

Materials:

-

This compound

-

Carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3]

Materials:

-

This compound

-

Carboxylic acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Amide Coupling Conditions

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |

| Coupling Reagent | EDC·HCl | HATU |

| Additive | HOBt | - |

| Base | DIPEA or TEA | DIPEA |

| Solvent | DMF or DCM | DMF |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12 - 16 hours | 2 - 4 hours |

| Typical Yield | Good to Excellent | Excellent |

Experimental Workflow: Amide Coupling

Caption: General workflow for amide bond formation.

Urea Formation

The secondary amine of this compound can react with an isocyanate to form a urea linkage. A practical one-pot synthesis of ureas can be achieved from a Boc-protected amine via the in situ generation of an isocyanate.[5][6]

Protocol 3: One-Pot Urea Synthesis

This protocol describes the formation of a urea by reacting this compound with an in situ generated isocyanate from a different Boc-protected amine.[5]

Materials:

-

This compound

-

Boc-protected primary or secondary amine (isocyanate precursor)

-

2-Chloropyridine

-

Trifluoromethanesulfonyl anhydride (Tf₂O)

-

Anhydrous Dichloromethane (DCM)

-

Standard workup and purification reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the Boc-protected amine (1.0 eq) and 2-chloropyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add trifluoromethanesulfonyl anhydride (1.1 eq) to the reaction mixture.

-

Stir the mixture at -78 °C for 30 minutes for the in situ generation of the isocyanate.

-